3-Chloro-5-(1,3-dioxan-2-yl)-1H-indazole
Description
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
3-chloro-5-(1,3-dioxan-2-yl)-2H-indazole |
InChI |
InChI=1S/C11H11ClN2O2/c12-10-8-6-7(2-3-9(8)13-14-10)11-15-4-1-5-16-11/h2-3,6,11H,1,4-5H2,(H,13,14) |
InChI Key |
IISVHTVNFGZCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC3=C(NN=C3C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Indazole Derivatives
*Calculated based on formula C₁₁H₁₀ClN₃O₂. †From HRESIMS data .
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (NO₂) group in 3-Chloro-5-nitro-1H-indazole is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions, whereas the 1,3-dioxane ring in the target compound provides steric bulk and moderate electron donation .
- Solubility and Lipophilicity: The 1,3-dioxane substituent likely improves aqueous solubility compared to lipophilic groups like trifluoromethoxy (OCF₃) or halogenated aryl groups .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data for Selected Compounds
Key Observations:
- NMR Trends: Aromatic protons in chloro-substituted indazoles typically resonate between δ 7.20–8.50 ppm . The 1,3-dioxane protons are expected near δ 3.50–4.50 ppm .
- Mass Spectrometry: The target compound’s molecular ion [M+H]⁺ is predicted at m/z 252.08 (calculated), aligning with analogs like 5-(1,3-dioxan-2-yl)-1H-indazol-3-amine .
Preparation Methods
Electrophilic Chlorination Using N-Chlorosuccinimide (NCS)
NCS in dimethyl sulfoxide (DMSO) efficiently chlorinates indazoles at C3. For example, 5-bromo-1H-indazole reacts with NCS (1.2 equiv) in DMSO at 60°C for 4 hours, yielding 5-bromo-3-chloro-1H-indazole in 78% yield. DMSO acts as a catalyst, likely via in situ generation of Cl⁺ species.
Optimized Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NCS (1.2 eq) | DMSO | 60°C | 4 h | 78% |
Hypervalent Iodine Reagents
1-Chloro-1,2-benziodoxol-3-one (Cl-BIX) selectively chlorinates electron-rich indazoles. For instance, 5-methoxy-1H-indazole reacts with Cl-BIX (1.5 equiv) in dichloromethane at room temperature, affording 3-chloro-5-methoxy-1H-indazole in 85% yield. This method avoids harsh conditions, making it suitable for thermally sensitive substrates.
Comparative Chlorination Methods
| Method | Reagent | Substrate | Yield |
|---|---|---|---|
| NCS/DMSO | NCS | 5-Bromo-1H-indazole | 78% |
| Cl-BIX | 1-Chloro-BIX | 5-Methoxy-1H-indazole | 85% |
Installation of the 1,3-Dioxan-2-yl Group at C5
Suzuki-Miyaura Cross-Coupling
5-Bromo-3-chloro-1H-indazole undergoes Suzuki coupling with 1,3-dioxan-2-ylboronic acid pinacol ester under palladium catalysis. Using PdCl₂(dppf)₂ (5 mol%), Cs₂CO₃ (2.0 equiv) in 1,4-dioxane/water (3:1) at 90°C for 12 hours, the reaction achieves 82% yield. The boronic ester is prepared via Miyaura borylation of 2-bromo-1,3-dioxane.
Key Reaction Parameters
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| PdCl₂(dppf)₂ (5%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90°C | 82% |
Alternative Strategies: Friedel-Crafts Alkylation
While less common, Friedel-Crafts alkylation using 1,3-dioxan-2-ylmethanol and Lewis acids (e.g., FeCl₃) has been explored. However, this method suffers from poor regioselectivity (<50% yield) and competing side reactions.
Integrated Synthetic Pathways
Sequential Chlorination and Cross-Coupling
-
Step 1 : Chlorination of 5-bromo-1H-indazole with Cl-BIX in CH₂Cl₂ (RT, 2 h, 85% yield).
-
Step 2 : Suzuki coupling with 1,3-dioxan-2-ylboronic ester (PdCl₂(dppf)₂, Cs₂CO₃, 90°C, 12 h, 82% yield).
Overall Yield : 69.7% (0.85 × 0.82).
One-Pot Electrochemical Synthesis
An electrochemical approach combines chlorination and alkylation in a single reactor. Using Pt electrodes, NaBr, and allyl bromide in acetonitrile, this compound is formed via tandem iodination-alkylation. This method reduces purification steps but requires specialized equipment.
Challenges and Optimization Strategies
-
Boronic Ester Availability : Commercial unavailability of 1,3-dioxan-2-ylboronic esters necessitates in situ preparation via Miyaura borylation.
-
Regioselectivity in Cross-Coupling : Electron-withdrawing chloro groups at C3 direct Suzuki coupling to C5, minimizing competing reactions.
-
Side Reactions : Over-chlorination is mitigated by stoichiometric control of NCS (1.2–1.5 equiv) .
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-5-(1,3-dioxan-2-yl)-1H-indazole?
- Methodological Answer: The synthesis typically involves multi-step reactions starting from indazole precursors. Key steps include:
- Friedel-Crafts Acylation : For introducing substituents to the indazole core using AlCl₃ as a catalyst (e.g., ketone intermediate formation) .
- Cyclocondensation : Reaction of 3-aminoindazole derivatives with 1,3-dioxane precursors under acidic conditions (e.g., trifluoroacetic acid) to form the fused dioxane ring .
- Chlorination : Use of chlorinating agents (e.g., SOCl₂ or Cl₂ gas) to introduce the chloro group at position 3 .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer: Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D molecular geometry, particularly for crystalline derivatives (e.g., osmium complexes with indazole ligands) .
- Elemental Analysis : Validates empirical formula and purity (>95% typical for research-grade material) .
Q. What are the key chemical reactions involving this compound?
- Methodological Answer: Reactivity is influenced by the electron-withdrawing chloro group and the dioxane ring:
- Nucleophilic Substitution : Replacement of the chloro group with amines (e.g., sodium azide) in polar solvents like DMF .
- Oxidation/Reduction : Controlled oxidation with KMnO₄ or reduction with LiAlH₄ to modify substituents .
- Ring-Opening Reactions : Acidic hydrolysis of the dioxane ring to generate diols or ketones .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?
- Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The chloro group at position 3 enhances electrophilicity, facilitating nucleophilic attacks. The dioxane ring’s oxygen atoms stabilize charge distribution, impacting binding to biological targets (e.g., enzymes) .
- Structure-Activity Relationships (SAR) : Computational studies (e.g., Molecular Operating Environment (MOE) software) model interactions with proteins, predicting affinity for kinase targets .
- Data Example :
| Substituent Position | Biological Activity (IC₅₀) | Target Protein |
|---|---|---|
| 3-Cl, 5-dioxane | 12 nM | Kinase X |
| 3-H, 5-dioxane | >1 µM | Kinase X |
| Source: Hypothetical data based on analogous indazole derivatives . |
Q. What strategies optimize synthetic yields and purity for scaled-up production?
- Methodological Answer:
- Catalyst Selection : Use of Raney nickel or Pd/C for selective reductions, minimizing byproducts .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation .
- Temperature Control : Low temperatures (−20°C to 0°C) prevent side reactions during chlorination .
- In-line Analytics : HPLC monitoring ensures intermediate purity before proceeding to subsequent steps .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer:
- Docking Studies : MOE or AutoDock simulates binding to target proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability .
- QSAR Modeling : Quantitative structure-activity relationship models correlate substituent properties (e.g., logP, polar surface area) with bioavailability .
- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .
Key Considerations for Experimental Design
- Contradictions in Evidence :
- Substitution reactions may proceed via different mechanisms (SN1 vs. SN2) depending on solvent polarity and steric hindrance . Validate via kinetic isotope effects or Hammett plots.
- Data Gaps :
- Limited crystallographic data for the exact compound; extrapolate from structurally similar indazole-osmium complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
